molecular formula C20H19NO4 B2605944 N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide CAS No. 878716-03-1

N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide

Cat. No. B2605944
CAS RN: 878716-03-1
M. Wt: 337.375
InChI Key: BEEJBEOQRPLBAO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide, also known as EPC or EPC-1, is a small molecule compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including cancer research, immunology, and neuroscience.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and survival, including Akt, mTOR, and Bcl-2. N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has also been shown to modulate the activity of immune cells, including T cells and natural killer cells, and enhance their anti-tumor activity. In addition, N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of chemotherapy drugs. In immune cells, N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has been shown to enhance the activity of T cells and natural killer cells, and modulate the immune response. In addition, N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has been shown to have neuroprotective effects, enhance cognitive function, and improve memory retention.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide in lab experiments is its low toxicity and high solubility, which makes it easy to handle and administer. N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide is also relatively inexpensive and readily available. However, one of the limitations of using N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide is its limited stability, which may require special storage conditions. In addition, the mechanism of action of N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide is not fully understood, which may limit its potential applications in certain research areas.

Future Directions

There are many future directions for research on N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide. One area of research is the development of N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide derivatives with improved stability and efficacy. Another area of research is the investigation of the mechanism of action of N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide, which may lead to the discovery of new therapeutic targets. In addition, further research is needed to explore the potential applications of N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide in other fields, such as cardiovascular disease and metabolic disorders. Overall, N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has shown great potential as a therapeutic agent in various fields of research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide involves the reaction of 4-ethoxyaniline with 2-(chloromethyl)furan-3-carboxylic acid, followed by the reaction of the resulting intermediate with phenol in the presence of a base. This reaction leads to the formation of N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide as a white crystalline solid with a melting point of 118-120°C. The purity of the compound can be confirmed by various analytical techniques, including NMR spectroscopy and HPLC.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential as a cancer therapeutic agent. Studies have shown that N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has also been studied for its potential applications in immunology, where it has been shown to modulate the immune response and enhance the activity of immune cells. In addition, N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has been studied for its potential applications in neuroscience, where it has been shown to have neuroprotective effects and enhance cognitive function.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-2-23-17-10-8-15(9-11-17)21-20(22)18-12-13-24-19(18)14-25-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEJBEOQRPLBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide

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